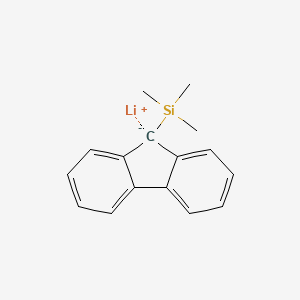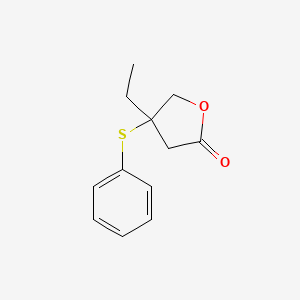
4-Ethyl-4-(phenylsulfanyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-4-(phenylsulfanyl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of an oxolan-2-one ring substituted with an ethyl group and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-(phenylsulfanyl)oxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of ethyl oxalyl chloride with phenylthiol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxolan-2-one ring.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where an aryl halide is coupled with an organoboron compound in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4-(phenylsulfanyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxolan-2-one ring can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Diols
Substitution: Various substituted oxolan-2-one derivatives
Scientific Research Applications
4-Ethyl-4-(phenylsulfanyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-4-(phenylsulfanyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxolan-2-one ring may also interact with cellular components, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-4-(hydroxymethyl)oxolan-2-one
- 4-Ethyl-4-(methylsulfanyl)oxolan-2-one
- 4-Phenyl-4-(phenylsulfanyl)oxolan-2-one
Uniqueness
4-Ethyl-4-(phenylsulfanyl)oxolan-2-one is unique due to the presence of both an ethyl group and a phenylsulfanyl group on the oxolan-2-one ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Properties
| 79749-95-4 | |
Molecular Formula |
C12H14O2S |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
4-ethyl-4-phenylsulfanyloxolan-2-one |
InChI |
InChI=1S/C12H14O2S/c1-2-12(8-11(13)14-9-12)15-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
RTZONJWQHCEIRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)OC1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)



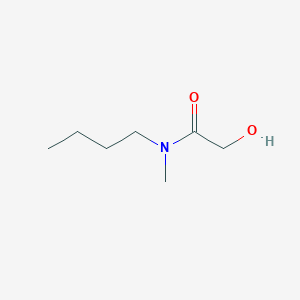
![{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane](/img/structure/B14433840.png)
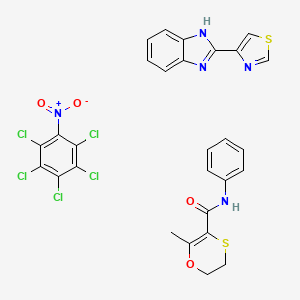
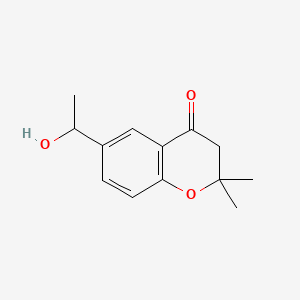
![N-[(E)-hydrazinylidenemethyl]tridecanamide](/img/structure/B14433881.png)
